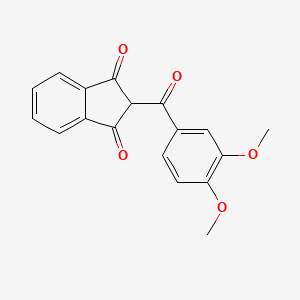
2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists of the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis
The molecular formula of “2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione” is C18H14O5 . Its molecular weight is 294.3014 .Chemical Reactions Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indane-1,3-dione is a versatile building block used in numerous applications, including medicinal chemistry . It’s one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields . This molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .
Organic Electronics
Indane-1,3-dione is also used in the field of organic electronics . Its electron-accepting abilities make it a suitable component for the design of dyes for solar cells applications .
Photopolymerization
Indane-1,3-dione is an electron acceptor widely used for the design of photoinitiators of polymerization . It’s used in the free radical polymerization of acrylates photo-initiated by push–pull dye-based photoinitiating systems .
Optical Sensing
The structure of indane-1,3-dione is used in optical sensing applications . Its derivatives can be finely tuned to control the position of the intramolecular charge transfer (ICT) band extending over the visible range .
Non-linear Optical (NLO) Applications
Indane-1,3-dione-based structures are used in non-linear optical (NLO) applications . They are used for the design of chromophores for NLO applications .
Sunlight Induced Polymerization
Push–pull structures comprising electron acceptors derived from indane-1,3-dione are used in sunlight induced polymerization . These structures exhibit excellent photoinitiation performances and their reactivity is also proved by photoinitiation performance upon sunlight .
Mecanismo De Acción
Target of Action
The primary targets of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione .
Mode of Action
The mode of action of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione Indane-1,3-dione, a closely related compound, is known to be involved in various applications, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied for their potential in designing biologically active molecules .
Propiedades
IUPAC Name |
2-(3,4-dimethoxybenzoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-13-8-7-10(9-14(13)23-2)16(19)15-17(20)11-5-3-4-6-12(11)18(15)21/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJEYGUMGBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)
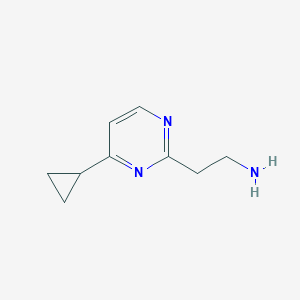

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)
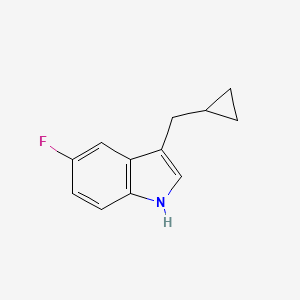
![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)
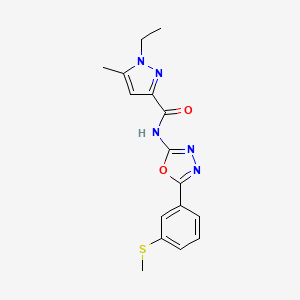
![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)
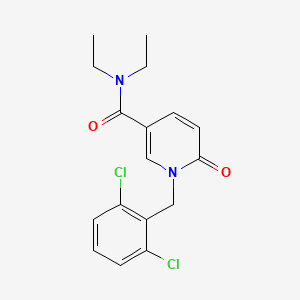


![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)